Sodium 3-methylquinoxaline-2-carboxylate
Overview
Description
Sodium 3-methylquinoxaline-2-carboxylate is an organic compound with the chemical formula C10H7N2NaO2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse pharmacological activities and are used in various scientific research fields.
Mechanism of Action
Target of Action
Sodium 3-methylquinoxaline-2-carboxylate is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . .
Mode of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways due to their diverse therapeutic uses . The downstream effects of these pathways are subjects of ongoing research.
Pharmacokinetics
The compound’s molecular weight is 21017 , which may influence its bioavailability.
Result of Action
Quinoxaline derivatives are known to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methylquinoxaline-2-carboxylate typically involves the condensation of 3-methylquinoxaline-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The general reaction scheme is as follows: [ \text{3-methylquinoxaline-2-carboxylic acid} + \text{sodium hydroxide} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of 3-methylquinoxaline-2-amine.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
Sodium 3-methylquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the carboxylate group.
3-methylquinoxaline: Similar structure but lacks the sodium carboxylate group.
Quinoxaline-2-carboxylate: Similar structure but without the methyl group.
Uniqueness: Sodium 3-methylquinoxaline-2-carboxylate is unique due to the presence of both the methyl and sodium carboxylate groups, which confer specific chemical and biological properties. This combination enhances its solubility, reactivity, and potential pharmacological activities compared to its analogs.
Properties
IUPAC Name |
sodium;3-methylquinoxaline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6;/h2-5H,1H3,(H,13,14);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTKKQJBTCKSPH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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